molecular formula C8H5ClFN B6314455 2-Chloro-5-fluoro-3-methyl-benzonitrile CAS No. 1805953-41-6

2-Chloro-5-fluoro-3-methyl-benzonitrile

Cat. No.: B6314455
CAS No.: 1805953-41-6
M. Wt: 169.58 g/mol
InChI Key: ZIEMHXJTFWEJRX-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methyl-benzonitrile is a substituted benzonitrile derivative with the molecular formula C₈H₅ClFN. The compound features a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a methyl group at position 3, along with a nitrile (-CN) functional group. This unique substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The chlorine and fluorine atoms contribute electron-withdrawing effects, while the methyl group provides steric bulk and mild electron-donating character, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

2-chloro-5-fluoro-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-5-2-7(10)3-6(4-11)8(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEMHXJTFWEJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzonitrile Derivatives

Compound Name Substituents (Positions) Key Features Biological/Industrial Relevance
This compound Cl (2), F (5), CH₃ (3), CN (1) Balanced electronic effects; methyl enhances lipophilicity. Intermediate for bioactive molecules.
2-Chloro-5-fluorobenzonitrile Cl (2), F (5), CN (1) Lacks methyl group; higher polarity. Less steric hindrance in reactions.
3-Chloro-5-fluoro-4-methyl-benzonitrile Cl (3), F (5), CH₃ (4), CN (1) Methyl at position 4 alters steric interactions. Potential agrochemical applications.
5-Chloro-2-(trifluoromethyl)benzonitrile Cl (5), CF₃ (2), CN (1) Trifluoromethyl group increases electron-withdrawing effects. Enhanced binding affinity in inhibitors.
2-Chloro-4-methylbenzonitrile Cl (2), CH₃ (4), CN (1) Methyl at position 4; lacks fluorine. Moderate antimicrobial activity.

Key Observations:

Substituent Position Effects :

  • The methyl group at position 3 in this compound introduces steric hindrance, which can slow down nucleophilic substitution reactions compared to analogs like 2-chloro-5-fluorobenzonitrile .
  • Fluorine at position 5 enhances metabolic stability due to its strong electron-withdrawing nature, a feature shared with 5-chloro-2-(trifluoromethyl)benzonitrile .

Electronic and Steric Properties: The combination of chlorine (position 2) and fluorine (position 5) creates a polarized aromatic ring, facilitating electrophilic aromatic substitution at the remaining positions. This contrasts with 3-chloro-5-fluoro-4-methyl-benzonitrile, where the chlorine at position 3 directs substitution differently . The methyl group increases lipophilicity, improving membrane permeability in bioactive compounds compared to non-methylated analogs .

Biological Activity :

  • Compounds with trifluoromethyl groups (e.g., 5-chloro-2-(trifluoromethyl)benzonitrile) exhibit higher enzyme inhibition potency due to stronger electron withdrawal, whereas the methyl group in this compound may favor interactions with hydrophobic binding pockets .
  • 2-Chloro-4-methylbenzonitrile demonstrates moderate antimicrobial activity, suggesting that the addition of fluorine (as in the target compound) could enhance specificity or potency .

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